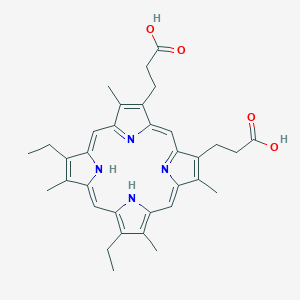

Mesoporphyrin IX

Vue d'ensemble

Description

Mesoporphyrin IX is a porphyrin molecule that is widely used in scientific research. It is a tetrapyrrole compound that has attracted significant attention due to its unique properties and potential applications in various fields.

Applications De Recherche Scientifique

Interaction with Cellular and Molecular Structures

- Mesoporphyrin IX is known to interact with cellular structures and molecules. For instance, its interaction with human telomeric DNA and selectivity for G-quadruplexes was examined, showing that it binds in a specific 1:1 stoichiometry and stabilizes these structures (Nicoludis et al., 2012). This study highlights Mesoporphyrin IX's potential in understanding DNA structures and functions.

Porphyrin Dimerization and Spectroscopy

- Mesoporphyrin IX's properties have been investigated in the context of dimerization and spectroscopy. For example, research on its dimerization equilibrium in aqueous solutions has provided insights into porphyrin aggregation processes, highlighting its utility in studying molecular interactions (Margalit & Rotenberg, 1984).

Applications in Biochemistry and Biophysics

- In biochemical and biophysical studies, Mesoporphyrin IX is used to explore protein conformation and prosthetic group configurations, as seen in studies with horseradish peroxidase (Gafert et al., 1994). This demonstrates its role in elucidating protein structures and dynamics.

Utility in Studying Photosensitization

- Mesoporphyrin IX's role in photosensitization is of interest, especially in the context of generating reactive oxygen species (ROS) and its binding ability in liposomes. This is significant for understanding cellular damage mechanisms and the development of sensitizers (Veres et al., 2012).

Exploration of Catalytic Nucleic Acids

- Studies have explored Mesoporphyrin IX in the context of catalytic nucleic acids, particularly in the development of light-up probes and DNAzymes. This research opens new avenues in sensor technology and bioanalytical applications (Yang et al., 2019).

Propriétés

Numéro CAS |

493-90-3 |

|---|---|

Nom du produit |

Mesoporphyrin IX |

Formule moléculaire |

C34H38N4O4 |

Poids moléculaire |

566.7 g/mol |

Nom IUPAC |

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C34H38N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h13-16,35-36H,7-12H2,1-6H3,(H,39,40)(H,41,42) |

Clé InChI |

NCAJWYASAWUEBY-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C |

SMILES canonique |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C |

Autres numéros CAS |

68938-72-7 493-90-3 |

Numéros CAS associés |

68938-72-7 (di-hydrochloride) |

Synonymes |

di-HCl of mesoporphyrin IX ferric mesoporphyrin mesoheme mesoporphyrin mesoporphyrin IX |

Origine du produit |

United States |

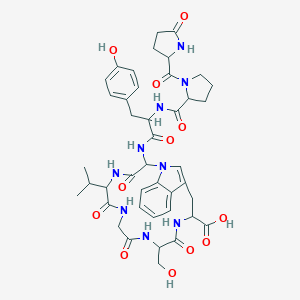

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.